Increased Lipophilicity Versus 3‑ and 5‑Methoxy Regioisomers Drives Distinct Membrane Permeability Predictions
The title compound exhibits a computed XLogP3 of 0.9, substantially higher than that of 3‑methoxy‑5‑(1H‑tetrazol‑1‑yl)aniline (XLogP3 = 0.4) and 5‑methoxy‑2‑(1H‑tetrazol‑1‑yl)aniline (XLogP3 = 0.5) [1][2]. This 0.4–0.5 log unit increase predicts a measurable enhancement in passive membrane permeability and, consequently, oral absorption potential under Lipinski rule‑of‑five guidelines [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 3‑Methoxy‑5‑(1H‑tetrazol‑1‑yl)aniline (XLogP3 = 0.4); 5‑Methoxy‑2‑(1H‑tetrazol‑1‑yl)aniline (XLogP3 = 0.5) |
| Quantified Difference | Δ = +0.5 and +0.4 log units, respectively |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14 / 2026.05.02) |
Why This Matters
For procurement in lead‑optimisation programs where balanced lipophilicity is critical, this differentiation directly impacts predicted ADME profiles and candidate prioritisation.
- [1] PubChem Compound Summary for CID 53214358, 2‑methoxy‑5‑methyl‑4‑(1H‑tetrazol‑1‑yl)aniline. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 4913144, 3‑methoxy‑5‑(1H‑tetrazol‑1‑yl)aniline. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 859682, 5‑methoxy‑2‑(1H‑tetrazol‑1‑yl)aniline. National Center for Biotechnology Information (2026). View Source
